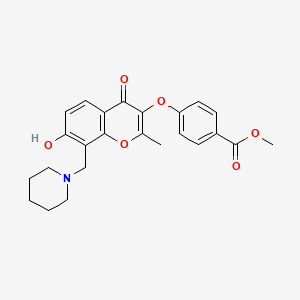

methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO6/c1-15-22(31-17-8-6-16(7-9-17)24(28)29-2)21(27)18-10-11-20(26)19(23(18)30-15)14-25-12-4-3-5-13-25/h6-11,26H,3-5,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYFYHCQFJWYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate, with the molecular formula C24H25NO6 and a molecular weight of approximately 423.465 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure includes a chromenone moiety linked to a benzoate group, which is believed to contribute to its biological activities. The presence of the piperidine ring enhances its pharmacological profile, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO6 |

| Molecular Weight | 423.465 g/mol |

| Purity | Typically 95% |

| IUPAC Name | Methyl 4-[7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]oxybenzoate |

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate exhibit significant anticancer properties. For example, derivatives of coumarin have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a study evaluating the cytotoxic effects of various coumarin derivatives, one compound demonstrated an IC50 value of 0.044 μM against MCF-7 cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the chromenone ring can enhance activity while reducing cytotoxicity to normal cells .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Research has highlighted that similar chromenone derivatives can inhibit viral replication in models of hepatitis C virus (HCV). The effectiveness often correlates with the lipophilicity of substituents on the chromenone structure.

Research Findings:

A synthesized derivative exhibited EC50 values ranging from 0.09 to 1.32 μM against HCV, showcasing its potential as an antiviral agent . The introduction of specific substituents was found to optimize both activity and selectivity.

The proposed mechanisms for the biological activities of methyl 4-((7-hydroxy-2-methyl-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromen-3-yl)oxy)benzoate include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer proliferation and viral replication.

- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death pathways in cancer cells.

- Modulation of Signaling Pathways: It may influence various signaling cascades associated with cell growth and survival.

Comparación Con Compuestos Similares

Table 1. Structural and Physicochemical Comparison

*Calculated using ChemDraw. †Estimated via computational methods (e.g., XLogP3).

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.